molecular formula C21H18BrN3O3 B11238441 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

Cat. No.: B11238441
M. Wt: 440.3 g/mol
InChI Key: PVDBSSGLDSXSDN-UHFFFAOYSA-N
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Description

2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole and benzodioxepin structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of a cyano group. The benzodioxepin moiety is then synthesized separately and coupled with the indole derivative through a series of condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents into the indole ring.

Scientific Research Applications

2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be used in assays to screen for biological activity and to study its interactions with biological targets.

    Medicine: Due to its unique structure, the compound may exhibit pharmacological properties that could be useful in the treatment of diseases. Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzodioxepin moieties may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-METHYLACETAMIDE: This compound is similar but lacks the benzodioxepin moiety, which may result in different biological activities and chemical reactivity.

    2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]PROPIONAMIDE: This compound has a propionamide group instead of an acetamide group, which can affect its chemical properties and interactions with biological targets.

Uniqueness

The uniqueness of 2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE lies in its combination of indole and benzodioxepin structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18BrN3O3

Molecular Weight

440.3 g/mol

IUPAC Name

2-(5-bromo-3-cyanoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide

InChI

InChI=1S/C21H18BrN3O3/c22-16-3-4-18-17(9-16)15(10-23)12-25(18)13-21(26)24-11-14-2-5-19-20(8-14)28-7-1-6-27-19/h2-5,8-9,12H,1,6-7,11,13H2,(H,24,26)

InChI Key

PVDBSSGLDSXSDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N)OC1

Origin of Product

United States

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